molecular formula C14H15NO3S B2671986 N-(4-Ethoxyphenyl)benzenesulfonamide CAS No. 24230-22-6

N-(4-Ethoxyphenyl)benzenesulfonamide

Cat. No.: B2671986
CAS No.: 24230-22-6
M. Wt: 277.34
InChI Key: RQTPGMUKYNLRHX-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPGMUKYNLRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactions

Established Synthetic Pathways for N-(4-Ethoxyphenyl)benzenesulfonamide

The primary and most well-established method for the synthesis of this compound involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction of 4-Ethoxyaniline with Benzenesulfonyl Chloride

The synthesis of this compound is typically achieved through the condensation of 4-ethoxyaniline and benzenesulfonyl chloride. In this reaction, the nitrogen atom of the amino group in 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. nih.gov

A general procedure involves dissolving 4-ethoxyaniline in a suitable solvent and then adding benzenesulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the product is usually isolated by precipitation or extraction, followed by purification techniques such as recrystallization to yield the pure this compound.

Role of Bases and Solvents in Reaction Efficiency

The choice of base and solvent plays a crucial role in the efficiency and outcome of the synthesis of this compound.

Bases: A variety of organic and inorganic bases are employed to scavenge the hydrogen chloride generated during the reaction. Common organic bases include pyridine (B92270) and triethylamine. Pyridine can also function as a solvent and is known to be an effective catalyst for this type of reaction. mdpi.com Triethylamine is another widely used base. Inorganic bases such as sodium carbonate or potassium carbonate are also utilized, particularly in aqueous or biphasic reaction conditions. nih.gov The basicity of the chosen base can influence the reaction rate, with stronger bases generally leading to faster reactions. However, excessively strong bases might lead to side reactions.

Solvents: The selection of a solvent depends on the solubility of the reactants and the reaction conditions. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both reactants. impactfactor.org Other solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and acetone (B3395972) have also been reported for similar sulfonamide syntheses. In some cases, the reaction can be carried out in a biphasic system, such as water and an organic solvent, with the aid of a phase-transfer catalyst. The polarity and proticity of the solvent can affect the reaction rate and the ease of product isolation.

BaseSolvent(s)Typical Reaction Conditions
PyridinePyridine, Dichloromethane (DCM)Room temperature to reflux
TriethylamineDichloromethane (DCM), Tetrahydrofuran (THF)0 °C to room temperature
Sodium CarbonateWater, AcetoneRoom temperature
Potassium CarbonateTetrahydrofuran (THF), Dichloromethane (DCM)Room temperature to reflux

Derivatization Strategies of the Sulfonamide Backbone

The this compound scaffold allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities or material properties. These derivatization strategies primarily focus on the sulfonamide nitrogen, the phenyl ring of the benzenesulfonamide (B165840) moiety, and the introduction of heterocyclic systems.

N-Alkylation and N-Aralkylation of the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen of this compound is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with various alkylating or aralkylating agents to yield N-substituted derivatives.

N-Alkylation: The reaction of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetone leads to the formation of N-alkyl-N-(4-ethoxyphenyl)benzenesulfonamides. nsf.gov

N-Aralkylation: Similarly, aralkyl halides, such as benzyl (B1604629) bromide or substituted benzyl chlorides, can be used to introduce aralkyl groups onto the sulfonamide nitrogen. nsf.gov These reactions are typically carried out under similar conditions to N-alkylation. The introduction of different aralkyl groups can significantly alter the steric and electronic properties of the molecule.

Alkylating/Aralkylating AgentBaseSolventProduct Type
Methyl IodideK2CO3AcetoneN-Methylated
Ethyl BromideNaHDMFN-Ethylated
Benzyl BromideK2CO3DMFN-Benzylated
Substituted Benzyl ChloridesNaHTHFN-Substituted Benzylated

Modifications at the Phenyl Ring of the Benzenesulfonamide Moiety

The phenyl ring of the benzenesulfonamide moiety can be functionalized to introduce various substituents, which can modulate the electronic and steric properties of the molecule. This is typically achieved by starting with a pre-functionalized benzenesulfonyl chloride. For instance, using a substituted benzenesulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride) or a nitro-substituted benzenesulfonyl chloride, in the initial reaction with 4-ethoxyaniline will yield the corresponding substituted this compound derivative. mdpi.commdpi.com

Subsequent reactions on the phenyl ring of the benzenesulfonamide moiety after the formation of the parent compound are also possible, although less common. These could include electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing groups on the molecule are compatible with the reaction conditions.

Introduction of Heterocyclic Moieties

To further expand the chemical diversity and potential biological activity of this compound, heterocyclic moieties can be incorporated into the structure. This can be achieved in several ways:

Reaction with Heterocyclic Halides: The sulfonamide nitrogen anion can react with halogenated heterocycles, such as 2-chloropyridine (B119429) or other activated heteroaryl halides, to form N-heteroaryl derivatives.

Building Heterocycles onto the Scaffold: Functional groups can be introduced onto the this compound backbone, which can then be used to construct a heterocyclic ring. For example, acylation of the sulfonamide nitrogen with a bifunctional reagent could provide a precursor for cyclization reactions. rsc.org

Using Heterocyclic Sulfonyl Chlorides: The synthesis can start with a heterocyclic sulfonyl chloride, which is then reacted with 4-ethoxyaniline to directly introduce the heterocyclic moiety.

These strategies allow for the integration of a wide array of heterocyclic systems, such as pyridines, thiazoles, and pyrazoles, into the this compound framework, leading to novel compounds with diverse properties. rsc.org

Fundamental Chemical Reactivity of this compound

This compound is a secondary sulfonamide that exhibits a range of chemical reactivities centered around the sulfonamide functional group (-SO₂NH-). The reactivity is largely dictated by the presence of the electron-withdrawing benzenesulfonyl group, the acidic proton on the nitrogen atom, and the two aromatic rings.

Acid-Base Properties of the Sulfonamide Group

The sulfonamide group is the primary site of acidic and basic character in this compound. The proton attached to the nitrogen atom is weakly acidic. This acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the nitrogen atom. This inductive effect polarizes the N-H bond, facilitating the departure of the proton (H⁺).

Benzenesulfonamides, in general, are weak acids. chemicalbook.com Their pKa values are typically around 10. drugbank.com The presence of the 4-ethoxyphenyl group, an electron-donating group, on the nitrogen atom may slightly decrease the acidity (increase the pKa) compared to an unsubstituted N-phenylbenzenesulfonamide, but the compound remains acidic enough to be deprotonated by a moderately strong base.

In the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the sulfonamide is deprotonated to form a resonance-stabilized anion. researchgate.netrsc.org This conjugate base is a key intermediate in many of the reactions of sulfonamides, particularly nucleophilic substitution reactions where it acts as a nucleophile.

Nucleophilic Substitution Reactions

The chemical behavior of this compound is significantly characterized by nucleophilic substitution reactions. These reactions can be categorized into two main types: those where the amine precursor acts as a nucleophile to form the sulfonamide, and those where the deprotonated sulfonamide itself acts as a nucleophile.

The formation of this compound is a classic example of nucleophilic substitution. It is typically synthesized by reacting 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base like pyridine or sodium carbonate. mdpi.com In this reaction, the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride and displacing the chloride ion.

Once formed, the sulfonamide can be deprotonated to form its conjugate base, the sulfonamidate anion. This anion is a potent nucleophile and can participate in various substitution reactions, such as N-alkylation and N-acylation, to yield N,N-disubstituted sulfonamides. researchgate.netionike.comorganic-chemistry.orgresearchgate.net These reactions typically proceed via an Sₙ2 mechanism.

Table 1: Examples of Nucleophilic Substitution Reactions Involving this compound and Related Sulfonamides

Reaction TypeReactantsReagents/ConditionsProductDescription
N-Alkylation This compound + Benzyl BromideK₂CO₃, DMFN-Benzyl-N-(4-ethoxyphenyl)benzenesulfonamideThe sulfonamidate anion, formed in situ, acts as a nucleophile to displace the bromide ion from benzyl bromide. ionike.comresearchgate.net
N-Alkylation This compound + Benzyl AlcoholMn(I) PNP pincer precatalyst, K₂CO₃, Xylenes, 150 °CN-Benzyl-N-(4-ethoxyphenyl)benzenesulfonamideA manganese-catalyzed "borrowing hydrogen" method where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. organic-chemistry.org
N-Acylation This compound + Acetyl ChlorideBismuth(III) salt catalyst (e.g., BiCl₃)N-Acetyl-N-(4-ethoxyphenyl)benzenesulfonamideBismuth salts catalyze the efficient acylation of the sulfonamide nitrogen by an acid chloride. researchgate.net
N-Acylation This compound + N-AcylbenzotriazoleNaH, THFN-Acyl-N-(4-ethoxyphenyl)benzenesulfonamideThe sulfonamide is first deprotonated with sodium hydride, and the resulting anion reacts with the N-acylbenzotriazole. researchgate.netsemanticscholar.org

Hydrolysis of the Sulfonamide Bond

The sulfonamide bond (S-N) in this compound is known for its considerable stability and is generally resistant to hydrolysis under neutral conditions. chemicalbook.com Cleavage of this bond typically requires harsh reaction conditions, such as prolonged heating in the presence of strong mineral acids or concentrated alkali. chemicalbook.comacs.orgacs.org

Acid-Catalyzed Hydrolysis Under strongly acidic conditions (e.g., concentrated H₂SO₄ or HCl), the sulfonamide can be hydrolyzed back to its constituent sulfonic acid and amine. The mechanism is thought to involve the protonation of one of the sulfonyl oxygen atoms or the nitrogen atom. Protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by a water molecule. acs.orgrsc.org This is followed by the cleavage of the S-N bond to yield benzenesulfonic acid and 4-ethoxyanilinium salt.

Base-Catalyzed Hydrolysis Alkaline hydrolysis is also possible but often requires vigorous conditions. arkat-usa.org The mechanism is believed to proceed via the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, forming a trigonal bipyramidal intermediate. researchgate.net The subsequent collapse of this intermediate and cleavage of the S-N bond, which is typically the rate-limiting step, produces a sulfonate salt and the corresponding amine, 4-ethoxyaniline. Compared to amides, sulfonamides are significantly more stable towards alkaline hydrolysis. researchgate.net

Oxidation and Reduction Reactions of Substituted Derivatives

The this compound molecule has several sites that can be susceptible to oxidation or reduction, particularly in its substituted derivatives.

Oxidation Reactions The aromatic rings of the benzenesulfonamide structure are generally resistant to oxidation under mild conditions. However, the ethoxy group (-OCH₂CH₃) attached to the phenyl ring can undergo oxidation, although it is less facile than the oxidation of an alkyl side chain directly attached to the ring. wordpress.com Strong oxidizing agents can potentially cleave the ether linkage or oxidize the benzylic-like position of the ethyl group. More significantly, the aromatic rings themselves can be oxidized under harsh conditions, though this often leads to degradation of the molecule.

Reduction Reactions Reduction reactions are most relevant for substituted derivatives of this compound, especially those bearing reducible functional groups like a nitro group (-NO₂). For instance, a derivative such as N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide can be readily reduced to the corresponding amine, N-(4-ethoxyphenyl)-4-aminobenzenesulfonamide. This transformation is a cornerstone in synthetic organic chemistry and can be achieved using a variety of reducing agents.

Table 2: Examples of Oxidation and Reduction Reactions of this compound Derivatives

Reaction TypeSubstrateReagents/ConditionsProductDescription
Nitro Group Reduction N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamideH₂, Pd/C, EthanolN-(4-ethoxyphenyl)-4-aminobenzenesulfonamideCatalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine.
Nitro Group Reduction N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamideSnCl₂·2H₂O, HCl, EthanolN-(4-ethoxyphenyl)-4-aminobenzenesulfonamideTin(II) chloride in acidic medium is a classic and effective reagent for the selective reduction of nitro groups. nih.gov
Nitro Group Reduction N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamideTrichlorosilane (HSiCl₃), Organic BaseN-(4-ethoxyphenyl)-4-aminobenzenesulfonamideThis method provides an efficient reduction of nitro groups to amines under relatively mild conditions. google.comgoogle.com
Side-Chain Oxidation N-(4-Ethylphenyl)benzenesulfonamide (Analogue)KMnO₄, heatN-(4-Carboxyphenyl)benzenesulfonamideThe alkyl side-chain of an analogue is oxidized to a carboxylic acid group by a strong oxidizing agent, demonstrating the reactivity of alkyl substituents on the ring. numberanalytics.com

Biological Activity and Pharmacological Mechanisms Pre Clinical, in Vitro/in Vivo Non Human

Anti-inflammatory Research

In addition to its antimicrobial properties, N-(4-Ethoxyphenyl)benzenesulfonamide has been investigated for its potential anti-inflammatory effects. This research has primarily focused on its ability to inhibit enzymes involved in the inflammatory cascade.

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The benzenesulfonamide (B165840) moiety is a key structural feature in several selective COX-2 inhibitors. mdpi.com Research into novel benzenesulfonamide derivatives continues to explore their potential as more targeted anti-inflammatory agents. nih.gov

Anticancer and Antitumor Research (Pre-clinical Models)

The potential of this compound and related sulfonamide compounds as anticancer agents is an active area of preclinical research. These studies explore the various mechanisms by which these compounds may inhibit tumor growth and proliferation.

The anticancer activity of sulfonamide derivatives has been investigated in various cancer cell lines. For example, some benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many types of tumors and linked to cancer progression. rsc.org Other research has focused on the development of PABA-based compounds that can overcome the limitations of existing anticancer drugs. nih.gov Preclinical studies are essential for evaluating the efficacy and mechanisms of these potential anticancer agents before they can be considered for further development. frontiersin.orggrantome.com

Carbonic Anhydrase (CA) Inhibition Research (e.g., hCA IX, hCA XII)

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various human (h) CA isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov These isoforms are crucial for tumor progression, as they regulate pH in the hypoxic tumor microenvironment, facilitating cancer cell survival and proliferation.

Studies on novel benzenesulfonamide derivatives have shown low nanomolar inhibitory action against several CA isoforms. For instance, certain series of these compounds have exhibited potent inhibition of hCA II and hCA VII, which are implicated in epileptogenesis. epa.gov Specifically concerning the tumor-associated isoforms, some sulfonamides have demonstrated inhibition constants in the low nanomolar to subnanomolar range against hCA IX and hCA XII. nih.gov The primary sulfonamide moiety is a key feature for this inhibitory activity, acting as a zinc-binding group within the enzyme's active site. nih.govmdpi.com The structural variations on the benzenesulfonamide scaffold, such as the addition of different side chains, can modulate the potency and selectivity of inhibition against different CA isoforms. epa.govdrugbank.com

Below is a table summarizing the inhibitory activity of selected benzenesulfonamide derivatives against various carbonic anhydrase isoforms.

Compound SeriesTarget IsoformInhibition Constant (Kᵢ) RangeReference
Benzenesulfonamides with triazole ringshCA IX1.5 - 38.9 nM nih.gov
Benzenesulfonamides with triazole ringshCA XII0.8 - 12.4 nM nih.gov
4-(ureido)benzenesulfonamideshCA IILow nanomolar epa.gov
2-(piperazin-1-yl)acetamideshCA IILow nanomolar epa.gov
2-(piperazin-1-yl)acetamideshCA VIILow nanomolar epa.gov

Tubulin Polymerization Inhibition Research

Derivatives of this compound have been investigated as inhibitors of tubulin polymerization, a critical process for cell division. researchgate.net By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Several studies have identified novel sulfonamide-based agents that target the colchicine (B1669291) binding site on β-tubulin. researchgate.netmdpi.com

For example, a series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives were designed based on the known tubulin inhibitor ABT-751. researchgate.net One of the lead compounds from this series, DL14, was found to inhibit tubulin polymerization with an IC50 value of 0.83 μM. researchgate.net Furthermore, some N-sulfonyl-aminobiaryl derivatives have shown remarkable antiproliferative activity against various cancer cell lines, with a mean GI50 value in the nanomolar range. researchgate.net Mechanistic studies have confirmed that these compounds disrupt the microtubule network in cells, leading to an arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net

The following table presents data on the tubulin polymerization inhibition by representative sulfonamide compounds.

CompoundTargetIC50 ValueReference
DL14Tubulin Polymerization0.83 µM researchgate.net
Compound 25Tubulin Polymerization2.1 µM nih.govresearchgate.netmdpi.com
Indole-chalcone derivativeTubulin Polymerization2.68 µM mdpi.com

Estrogen Receptor Alpha (ERα) Antagonism Studies

The estrogen receptor alpha (ERα) is a key driver in the development and progression of a majority of breast cancers. nih.govscispace.com Consequently, the development of ERα antagonists is a major focus in breast cancer therapy. While direct studies on this compound as an ERα antagonist are not extensively documented in the provided context, the broader class of compounds with similar structural motifs has been explored for this activity.

Research into various heterocyclic scaffolds has aimed to identify potent and selective ERα antagonists. nih.govresearchgate.net The antagonistic activity is typically evaluated through reporter gene assays and proliferation assays in ER-positive breast cancer cell lines like MCF-7. nih.govscispace.com The binding affinity to ERα is a critical parameter, and compounds with structural similarities to estradiol (B170435) are often designed to compete for the ligand-binding pocket. nih.gov For instance, diphenylmethane (B89790) derivatives have been shown to exhibit selectivity for ERα over ERβ, with IC50 values in the nanomolar range. nih.gov

Progesterone (B1679170) Receptor (PR) Antagonism Studies

The progesterone receptor (PR) is another important target in hormone-dependent cancers, particularly breast cancer. nih.govnih.gov Research has led to the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal PR antagonists. nih.govnih.gov These compounds have shown promise for the treatment of various conditions, including uterine leiomyoma, endometriosis, and breast cancer. nih.govnih.gov

Structure-activity relationship studies have revealed that the N-(4-phenoxyphenyl)benzenesulfonamide scaffold is a promising foundation for developing potent PR antagonists. nih.gov One of the synthesized derivatives, a 3-trifluoromethyl derivative, exhibited the most potent PR-antagonistic activity, with high binding affinity for PR and selectivity over the androgen receptor (AR). nih.govnih.gov This discovery opens up new avenues for the development of selective PR modulators with potential clinical applications. nih.govnih.gov

Anti-angiogenic and Antivascular Research (in vivo models)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.govplos.org The inhibition of angiogenesis is a well-established strategy in cancer therapy. While specific in vivo anti-angiogenic studies on this compound were not detailed in the provided search results, related compounds have been investigated for their anti-angiogenic properties in various models. nih.gov

Ex vivo models, such as the rat aorta ring assay, are commonly used to assess the anti-angiogenic potential of new compounds. nih.gov In these assays, the ability of a compound to inhibit the outgrowth of new blood vessels from aortic explants is measured. For instance, a carbothioamide derivative demonstrated a dose-dependent inhibition of blood vessel growth in this model. nih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) are also employed to evaluate the anti-proliferative effects of compounds on endothelial cells, which are the building blocks of blood vessels. nih.gov

Cell Cycle Modulation and Apoptosis Induction Studies (in vitro)

The ability to modulate the cell cycle and induce apoptosis (programmed cell death) is a hallmark of many anticancer agents. nih.govnih.gov In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govresearchgate.net

For instance, a potent sulfonamide compound was shown to arrest cells in the G2/M phase of the cell cycle, which is consistent with its activity as a tubulin polymerization inhibitor. nih.govresearchgate.net This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis has been confirmed through various assays, including the detection of cytoplasmic histone-associated DNA fragments and the activation of caspases. researchgate.netpsu.edu The apoptotic effects of these compounds appear to be independent of the p53 tumor suppressor status in some cases, suggesting a broad applicability across different cancer types. psu.edu

The following table summarizes the effects of representative compounds on the cell cycle and apoptosis.

Cell LineCompound EffectMechanismReference
HeLaG2/M Phase ArrestTubulin Targeting nih.govresearchgate.net
PC-3Apoptosis InductionInhibition of Akt and ERK signaling psu.edu
MCF-7Apoptosis InductionUpregulation of pro-apoptotic genes nih.govmdpi.com

Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, B16F10 xenograft model)

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, including the breast cancer cell lines MCF-7 (ER-positive) and MDA-MB-231 (triple-negative). nih.govtandfonline.comnih.gov Several compounds have demonstrated potent cytotoxic effects, with IC50 values in the sub-micromolar to nanomolar range. nih.govtandfonline.com

Notably, certain methoxy (B1213986) and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides were found to be particularly effective against the MCF-7 cell line. nih.govtandfonline.com The cytotoxicity of these compounds is often linked to their ability to inhibit tubulin polymerization. nih.govtandfonline.com

In vivo efficacy has been assessed using xenograft models, such as the B16F10 melanoma model. altogenlabs.commeliordiscovery.com In these models, human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. altogenlabs.comresearchgate.netnih.gov For example, a novel tubulin inhibitor significantly inhibited tumor development in a colorectal adenocarcinoma xenograft model. nih.gov The B16F10 model is particularly useful for studying melanoma and can be used to assess both primary tumor growth and metastasis. altogenlabs.commeliordiscovery.comnih.gov

The table below provides a summary of the cytotoxic activity of selected compounds against different cancer cell lines.

Cell LineCompound SeriesIC50 ValueReference
MCF-7Methoxy/bromo-substituted benzenesulphonamidesSub-micromolar nih.govtandfonline.com
MDA-MB-2314-methoxy-N-(1-naphthalene)benzenesulfonamides2.85 µM researchgate.net
HeLaMethoxy/bromo-substituted benzenesulphonamidesSub-micromolar nih.govtandfonline.com
HT-29Methoxy/bromo-substituted benzenesulphonamidesSub-micromolar nih.govtandfonline.com

Enzyme Inhibition Studies

The inhibitory potential of this compound and its derivatives has been explored against several enzymes, revealing a range of activities that are detailed in the following subsections.

Acetylcholinesterase (AChE) Inhibition

While direct studies on this compound are not available, research has been conducted on a series of its N-substituted 4-bromo-derivatives. These compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

The inhibitory potential of these derivatives appears to be influenced by the nature of the substituent on the nitrogen atom. For instance, derivatives with alkyl groups, such as n-heptyl and n-octyl, showed notable inhibition. An increase in the length of the alkyl chain, and thus lipophilicity, was associated with enhanced activity. The table below summarizes the IC50 values for selected N-substituted 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide derivatives.

CompoundSubstituentIC50 (μM)
5lo-chlorobenzyl52.63 ± 0.14
5np-chlorobenzyl82.75 ± 0.16
5gn-heptyl92.13 ± 0.15
5jbenzyl (B1604629)92.52 ± 0.16
5hn-octyl98.72 ± 0.12

Alpha-Glucosidase Inhibition

Similar to the AChE inhibition studies, the evaluation of alpha-glucosidase inhibition has focused on N-substituted 4-bromo-derivatives of this compound. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

Several derivatives exhibited potent inhibitory activity against α-glucosidase. Notably, compounds with benzyl and substituted benzyl groups on the nitrogen atom were effective inhibitors. The position of substituents on the benzyl ring was found to influence the inhibitory potency.

CompoundSubstituentIC50 (μM)
5hn-octyl57.38 ± 0.19
5jbenzyl123.36 ± 0.19
5cn-propyl123.42 ± 0.19
5dn-butyl124.35 ± 0.15
5lo-chlorobenzyl124.74 ± 0.18

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. While specific inhibitory data for this compound against aldose reductase is not available in the reviewed literature, the broader class of benzenesulfonamide derivatives has been investigated for this activity. nih.govnih.gov Various substituted benzenesulfonamides have been synthesized and tested, with some compounds showing promise as aldose reductase inhibitors. nih.govnih.gov For instance, N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide and its derivatives have been prepared as potential bioisosteres of known aldose reductase inhibitors. nih.gov These studies suggest that the benzenesulfonamide scaffold could serve as a core structure for the design of new therapeutic agents targeting the long-term complications of diabetes mellitus. nih.gov

Human Intestinal Carboxylesterase (hiCE) Inhibition

Human intestinal carboxylesterase (hiCE) is an enzyme involved in the hydrolysis of various xenobiotics. The benzene (B151609) sulfonamide scaffold has been identified as a class of molecules that can act as potent and selective inhibitors of hiCE. nih.gov Studies on bisbenzene sulfonamides have demonstrated their potential to inhibit this enzyme. nih.gov While specific data for this compound is not provided in the available research, the general findings for this class of compounds suggest a potential for interaction with hiCE.

Receptor Binding and Modulation Research

The interaction of this compound derivatives with cellular receptors is an area of active investigation, with a particular focus on chemokine receptors.

Chemokine Receptor Type 4 (CXCR4) Antagonism Studies

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a role in various physiological and pathological processes, including cancer metastasis. The benzenesulfonamide scaffold has been utilized in the development of novel CXCR4 antagonists. nih.gov

While direct binding data for this compound is not available, a derivative from a benzenesulfonamide scaffold, designated as compound 5 in one study, demonstrated a high binding affinity with an IC50 value of 6.9 nM against a known CXCR4 antagonist. nih.gov This indicates that the benzenesulfonamide structure is a viable backbone for designing potent CXCR4 inhibitors. Further research is needed to determine the specific antagonistic activity of this compound itself.

Potential Interactions with Biological Targets

Extensive literature searches for preclinical, in vitro, and in vivo (non-human) studies focusing on the direct interactions of this compound with specific biological targets did not yield dedicated research findings for this particular chemical entity. The available scientific literature primarily details the biological activities of structurally related benzenesulfonamide derivatives. While the benzenesulfonamide scaffold is a well-established pharmacophore known to interact with various biological targets, specific experimental data for this compound remains to be published.

General biological activities associated with the broader class of benzenesulfonamides include antimicrobial, anti-inflammatory, and anticancer effects. nih.gov These activities are often attributed to the inhibition of specific enzymes. For instance, many sulfonamide-containing compounds are known to be inhibitors of carbonic anhydrases, which are enzymes involved in the regulation of acid-base balance. ontosight.ai Other research on different benzenesulfonamide derivatives has explored their potential as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase.

It is important to note that substitutions on the phenyl and amine moieties of the benzenesulfonamide core structure significantly influence the potency and selectivity of interaction with biological targets. Therefore, data from other benzenesulfonamide derivatives cannot be directly extrapolated to this compound.

Further research, including specific in vitro binding assays, enzyme inhibition studies, and cellular functional assays, is required to elucidate the potential biological targets of this compound and to characterize its pharmacological mechanism of action. Without such dedicated studies, a detailed account of its interactions with biological targets cannot be provided at this time.

Data Tables

Due to the absence of specific preclinical data for this compound, no data tables detailing its interactions with biological targets can be generated.

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Stereochemistry

High-Performance Liquid Chromatography stands as a cornerstone for the definitive assessment of the purity of N-(4-Ethoxyphenyl)benzenesulfonamide. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging a non-polar stationary phase and a polar mobile phase to separate the target compound from impurities.

A typical RP-HPLC method for the purity determination of this compound would employ a C8 or C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure the effective separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV spectrum.

While this compound itself is not chiral, HPLC is a critical technique for separating enantiomers of chiral derivatives. For related chiral sulfonamides, specialized chiral stationary phases (CSPs) are employed. These phases create a chiral environment, allowing for the differential interaction and subsequent separation of enantiomers.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

This table represents a typical set of parameters for the HPLC analysis of this compound for purity assessment. Actual values may vary based on the specific instrumentation and exact sample matrix.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography is a rapid, cost-effective, and versatile technique extensively used in the analysis of this compound. Its primary applications are in monitoring the progress of its synthesis and providing a preliminary assessment of its purity.

In a typical TLC analysis, a small amount of the reaction mixture or the purified compound is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of solvents. The mobile phase ascends the plate via capillary action, and the components of the spotted mixture are separated based on their differential affinities for the stationary and mobile phases.

The choice of the mobile phase is critical for achieving good separation. For this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The ratio of these solvents can be adjusted to optimize the separation and achieve a desirable retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the separated spots is typically achieved under UV light, as the compound is UV-active.

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (3:7 v/v)
Visualization UV light (254 nm)
Expected Rf Value ~0.45

This table provides an example of a common TLC system used for the analysis of this compound. The Rf value is an approximation and can be influenced by various experimental factors.

Applications in Academic Chemical and Biological Research

Use as a Lead Compound for Novel Therapeutic Agents (Pre-clinical)

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore present in numerous clinically approved drugs. N-(4-Ethoxyphenyl)benzenesulfonamide and its derivatives have emerged as promising lead compounds in preclinical research for the development of novel therapeutic agents targeting a range of diseases. The structural framework of these compounds allows for systematic modifications to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents . For instance, novel N-(heterocyclylphenyl)benzenesulfonamides have been synthesized and evaluated as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. Preclinical studies on related benzenesulfonamide derivatives have also demonstrated potent chemotherapeutic effects against liver and pancreatic carcinogenesis in animal models.

In the realm of infectious diseases , benzenesulfonamide derivatives are being explored for their antibacterial properties. The core structure is seen as a viable starting point for the development of new antibiotics. Furthermore, the anti-inflammatory potential of this class of compounds is an active area of investigation. For example, N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide has been identified as a potential lead compound for the development of novel anti-inflammatory drugs. The versatility of the benzenesulfonamide scaffold is further highlighted by its use in designing inhibitors of viral entry, with some derivatives showing potent anti-influenza activity by targeting the viral hemagglutinin.

Table 1: Preclinical Therapeutic Applications of Benzenesulfonamide Derivatives

Therapeutic Area Target/Mechanism of Action Example Derivative Class
Oncology Wnt/β-catenin signaling inhibition N-(heterocyclylphenyl)benzenesulfonamides
Oncology Chemotherapeutic for liver and pancreatic cancer 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide
Infectious Disease Antibacterial N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide
Inflammation Anti-inflammatory N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide
Virology Anti-influenza (Hemagglutinin inhibition) cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide

Chemical Probes for Biological Target Identification and Validation

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The benzenesulfonamide scaffold has been instrumental in the development of chemical probes due to its ability to be readily synthesized and modified, and its known affinity for specific enzyme classes. While this compound itself has not been extensively documented as a chemical probe, its structural class is a cornerstone for designing such tools.

A prominent example is the targeting of carbonic anhydrases (CAs) , a family of metalloenzymes involved in various physiological processes. Benzenesulfonamides are well-characterized inhibitors of CAs. By modifying the substituents on the benzenesulfonamide core, researchers can develop selective inhibitors for different CA isoforms. These selective inhibitors can then be used as chemical probes to elucidate the specific roles of each isoform in health and disease. Such probes are invaluable for target identification and validation in drug discovery programs. For example, the synthesis of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides has been reported for the evaluation of their enzyme inhibition potential against acetylcholinesterase and α-glucosidase.

The development of such probes allows for a deeper understanding of biological pathways and can help to identify novel therapeutic targets. The core structure of this compound provides a foundation for the synthesis of libraries of related compounds that can be screened for inhibitory activity against various enzymes, thereby facilitating the discovery of new chemical probes.

Synthetic Intermediates in Organic Synthesis for Complex Molecule Creation

In the field of organic synthesis, this compound and its analogs serve as valuable synthetic intermediates for the construction of more complex molecular architectures. The sulfonamide functional group can act as a directing group or a protecting group, and the aromatic rings provide handles for various chemical transformations.

One key application is in the synthesis of biologically active heterocyclic compounds . For instance, the related compound N-(4-hydroxyphenyl)benzenesulfonamide is utilized as a precursor for the synthesis of sulfur-containing heterocycles with potential biological activities. The ethoxy group in this compound offers a stable ether linkage that can be carried through multi-step syntheses, while the sulfonamide nitrogen can be alkylated or arylated to introduce further diversity.

The utility of this scaffold is also evident in its use for creating molecules with enhanced biological properties. For example, (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, which can be synthesized from precursors related to this compound, are of interest because their acetyl group can be used as a scaffold to produce more complex molecules like stilbene-appended chalcone benzenesulfonamide hybrids. This highlights the role of the core structure as a building block for creating novel compounds with potentially enhanced therapeutic effects. The compound N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is explicitly noted as a useful intermediate in organic synthesis for creating more complex molecules.

Development of New Materials with Specific Properties (e.g., Polymers and Coatings)

While the benzenesulfonamide moiety is a cornerstone in medicinal chemistry, its application in the development of new materials such as polymers and coatings is less specific to the this compound compound itself. Broader research into benzenesulfonamide derivatives has shown their utility in materials science, primarily as plasticizers. For example, N-n-butylbenzenesulfonamide is used as a plasticizer in the production of polymers like polyamides, enhancing their flexibility and durability. These plasticizers function by reducing the glass transition temperature of the polymer.

However, based on available scientific literature, there is no specific and direct evidence of this compound being utilized as a monomer or a key additive in the synthesis of polymers or the formulation of coatings. The research in this area tends to focus on other sulfonamide derivatives with different N-substituents that are more tailored for material science applications. Therefore, the development of new materials with specific properties is not a well-documented application for this compound.

Future Research Directions

Exploration of Novel Synthetic Routes

The traditional synthesis of benzenesulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. nih.govnih.gov While effective, future research should focus on developing more efficient, cost-effective, and environmentally sustainable methods for synthesizing N-(4-Ethoxyphenyl)benzenesulfonamide.

Key areas of exploration include:

Catalytic Approaches: Investigating transition-metal-catalyzed reactions, such as those using palladium or copper, could offer milder reaction conditions and broader functional group tolerance. nih.govacs.org For instance, methods involving the coupling of arylboronic acids with sulfur dioxide surrogates followed by amination represent a promising avenue. nih.gov Similarly, synergetic photoredox and copper catalysis could enable the synthesis from readily available precursors in a single step at room temperature. acs.org

Green Chemistry Principles: The development of synthetic routes that align with the principles of green chemistry is paramount. This includes utilizing water as a solvent, minimizing hazardous by-products, and exploring solvent-free conditions. tandfonline.comsci-hub.se Mechanochemistry, which uses mechanical force to drive reactions in a ball mill, presents a novel, solvent-free approach that has been successfully applied to other sulfonamides and could be adapted for this compound. rsc.org

One-Pot Procedures: Designing multi-step syntheses that occur in a single reaction vessel (one-pot synthesis) can significantly improve efficiency by reducing reaction times and simplifying purification processes. nih.gov Research into one-pot decarboxylative halosulfonylation from aryl carboxylic acids and amines is a modern strategy that could be explored. nih.gov

The table below illustrates a comparison of potential synthetic routes that could be investigated.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Primary Research Goal
Traditional Method Benzenesulfonyl chloride, 4-ethoxyaniline, baseWell-established, reliableBaseline for comparison
Palladium-Catalyzed Cross-Coupling Arylboronic acid, SO₂ surrogate, Pd catalystHigh functional group tolerance, regioselectivity nih.govImprove yield and substrate scope
Mechanosynthesis Disulfides, sodium hypochlorite (B82951) (solid)Solvent-free, cost-effective, sustainable rsc.orgDevelop an environmentally friendly process
Photoredox/Copper Catalysis Aryl radical precursors, amine, SO₂ sourceMild room-temperature conditions, single-step process acs.orgEnhance energy efficiency and simplicity
Domino Dehydrogenation-Coupling Alcohols, sulfonamides, nano-Ru/Fe₃O₄ catalystHigh selectivity, water as the only side-product acs.orgCreate a highly atom-economical route

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity or Potency

A crucial future direction is the rational design and synthesis of derivatives of this compound to improve its biological activity. Structure-activity relationship (SAR) studies are fundamental to identifying which parts of the molecule are key to its function and how they can be modified to enhance potency or selectivity towards a specific biological target. nih.govresearchgate.netmdpi.com

Future work should involve systematic modifications of the parent structure:

Benzenesulfonyl Ring Substitution: Introducing various substituents (e.g., halogens, nitro, alkyl, or methoxy (B1213986) groups) onto the benzenesulfonyl ring can modulate the electronic properties and steric profile of the molecule, potentially leading to stronger interactions with a target protein.

Ethoxyphenyl Group Modification: The ethoxy group can be altered (e.g., lengthened, branched, or replaced with other alkoxy groups) to probe hydrophobic pockets in a binding site. The phenyl ring itself can also be substituted or replaced with other aromatic or heterocyclic systems.

"Tail" Approach: This strategy involves adding different chemical moieties (the "tail") to the core structure to interact with specific regions of a target's active site, which can significantly improve isoform specificity and affinity. nih.gov For example, adding heterocyclic rings like 1,3,4-oxadiazole (B1194373) or thiazole (B1198619) has proven effective in developing potent derivatives of other benzenesulfonamides. researchgate.nettandfonline.com

The following table presents a hypothetical design matrix for creating a library of next-generation derivatives for screening.

Derivative ID Modification on Benzene (B151609) Ring Modification on Ethoxyphenyl Ring Rationale / Predicted Effect
EB-001 4-ChloroNoneEnhance binding through halogen interactions
EB-002 3-TrifluoromethylNoneImprove metabolic stability and binding affinity organic-chemistry.org
EB-003 None3'-Fluoro on phenyl ringModulate electronic properties for selectivity
EB-004 4-NitroPropoxy instead of EthoxyExplore different hydrophobic interactions
EB-005 4-Amino (from Nitro reduction)NoneIntroduce a hydrogen bond donor group
EB-006 Thiazole ring additionNoneBioisosteric replacement to enhance potency tandfonline.com

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Understanding how this compound and its derivatives exert their effects at a molecular level is critical for their development as therapeutic agents. Research should be directed at identifying specific protein targets and characterizing the biochemical pathways they modulate.

Methodologies for these investigations include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific protein(s) that the compound binds to.

Enzymatic and Cellular Assays: Once a target is identified (e.g., a specific kinase, carbonic anhydrase, or receptor), in vitro enzymatic assays should be performed to quantify the compound's inhibitory or activating effects. rsc.org Subsequent cell-based assays can confirm this activity in a biological context. researchgate.net

Structural Biology and Molecular Modeling: Computational docking studies can predict how the compound binds to its target protein, identifying key interactions like hydrogen bonds. rsc.orgtuni.fi These in silico models can be validated by obtaining crystal structures of the compound bound to its target, providing a detailed, atomic-level view of the interaction. nih.gov These studies can reveal residues that are critical for binding and isoform specificity. nih.gov

Advanced Pre-clinical Studies in Complex Disease Models

Promising derivatives identified through in vitro screening must be evaluated in more complex biological systems to assess their potential as viable drug candidates. This involves a suite of pre-clinical studies to determine efficacy, pharmacokinetics, and safety.

Key research stages include:

In Vivo Efficacy Studies: The most potent and selective compounds should be tested in relevant animal models of disease. For example, if a compound shows anti-inflammatory activity in vitro, it could be evaluated in a rat model of carrageenan-induced paw edema. mdpi.com Similarly, potential anticancer agents would be tested in xenograft mouse models.

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds must be determined. tandfonline.comtandfonline.com Studies in multiple species (e.g., rats, dogs, monkeys) are often necessary to understand how the drug is processed by the body and to assess its oral bioavailability. nih.gov Poor bioavailability may necessitate the design of prodrugs or alternative formulations. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the drug's concentration in the body (PK) and its therapeutic effect (PD) is essential for optimizing dosing regimens. nih.gov This ensures that a therapeutically effective concentration of the drug can be maintained safely.

Toxicology Studies: Preliminary toxicity profiling should be conducted to identify any potential adverse effects on major organs and to establish a safe therapeutic window.

A potential pre-clinical testing cascade is outlined below.

Study Phase Objective Model/System Key Endpoints
Phase 1: In Vitro Profiling Confirm activity and selectivityIsolated enzymes, cancer cell linesIC₅₀/EC₅₀ values, selectivity index
Phase 2: ADME/Tox Screening Assess drug-like propertiesIn vitro liver microsomes, cell viability assaysMetabolic stability, cytotoxicity
Phase 3: In Vivo Efficacy Demonstrate therapeutic effect in a living organismMouse model of acute lung injury nih.govReduction in inflammatory markers, improved tissue histology
Phase 4: PK/PD Analysis Characterize bioavailability and dose-responseRat and dog modelsPlasma concentration over time, oral bioavailability (F%), target engagement biomarkers

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Future applications of AI/ML in this research area should focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed derivatives before they are synthesized. elsevier.com ML algorithms can also predict ADME and toxicity properties, allowing researchers to prioritize compounds with the most favorable profiles and reduce reliance on extensive animal testing. ardigen.comrsc.org

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold. elsevier.comnih.gov These models can be trained to generate structures with specific desired properties, such as high potency for a target and good metabolic stability.

Synthesis Prediction: Employing AI tools to plan and optimize synthetic routes for novel derivatives. elsevier.com This can help overcome synthetic challenges and identify the most efficient ways to produce target compounds.

Data Analysis: Using ML to analyze complex data from high-throughput screening and pre-clinical studies to identify subtle correlations and guide the next cycle of drug design. lanl.gov

By systematically pursuing these future research directions, the scientific community can thoroughly investigate the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the common synthetic routes for N-(4-Ethoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves reacting 4-ethoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH). Key parameters include solvent choice (THF, DCM), temperature (0–25°C), and stoichiometric ratios. Optimization strategies:
  • Monitor reaction progress via TLC or HPLC.
  • Use scavengers (e.g., triethylamine) to neutralize HCl byproducts.
  • Purify via recrystallization (ethanol/water) or column chromatography.
    Microwave-assisted synthesis may improve yield and reduce reaction time .

Q. Which spectroscopic and crystallographic methods are effective for characterizing This compound?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (-OCH₂CH₃) and sulfonamide (-SO₂NH-) linkages. Aromatic protons appear between δ 6.5–8.0 ppm.
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions). Use SHELXL for refinement .

Q. What are the typical biological screening protocols for this compound in medicinal chemistry?

  • Methodological Answer:
  • Enzyme Inhibition Assays : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric/colorimetric substrates.
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Include doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across sulfonamide derivatives?

  • Methodological Answer:
  • Dose-Response Analysis : Confirm activity trends with multiple concentrations (IC₅₀/EC₅₀ calculations).
  • Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.
  • Structural Confirmation : Re-examine NMR/XRD data to rule out isomerism or polymorphic effects.
  • Meta-Analysis : Compare datasets using statistical models (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict the binding affinity of This compound with target proteins?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or GOLD to model interactions (e.g., hydrogen bonds with active-site residues).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) using descriptors like logP and polar surface area .

Q. How to design a structure-activity relationship (SAR) study for modifying the ethoxy group?

  • Methodological Answer:
  • Analog Synthesis : Replace ethoxy with substituents varying in size (e.g., propoxy), polarity (halogens), or hydrogen-bonding capacity (hydroxyl).
  • Biological Profiling : Test analogs in enzyme inhibition/antiproliferative assays.
  • Data Analysis : Apply multivariate regression to identify substituent parameters (e.g., Hammett σ) driving activity .

Q. What experimental approaches address low yield in This compound synthesis?

  • Methodological Answer:
  • Microwave Assistance : Reduce reaction time (10–30 min vs. 24 hrs) and improve yield via controlled heating.
  • Catalytic Optimization : Test coupling agents (DMAP, EDCI) to enhance sulfonamide bond formation.
  • Byproduct Management : Use scavengers (molecular sieves) to absorb HCl, shifting equilibrium toward product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.